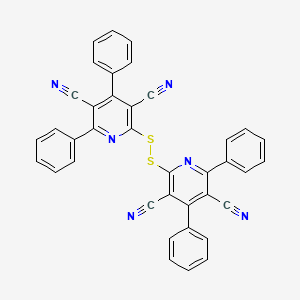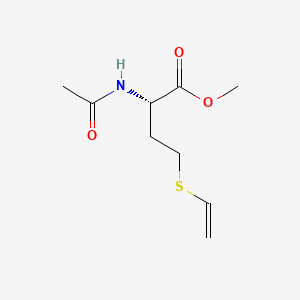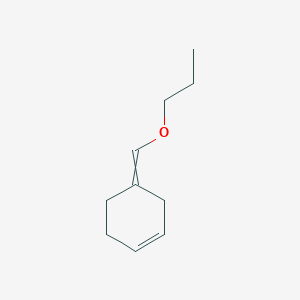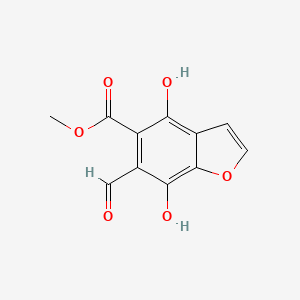![molecular formula C11H10O B14421710 Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one CAS No. 82772-14-3](/img/structure/B14421710.png)
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one: is an organic compound with a unique bicyclic structure This compound is characterized by its fused ring system, which includes both a seven-membered and a ten-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of multiple double bonds and the strained bicyclic structure. These features enable it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another bicyclic compound with a similar structure but different double bond arrangement.
Methyl Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate functional group.
Uniqueness: Bicyclo[441]undeca-1,3,7,9-tetraen-11-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group
Propiedades
Número CAS |
82772-14-3 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
bicyclo[4.4.1]undeca-1(10),2,4,8-tetraen-11-one |
InChI |
InChI=1S/C11H10O/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-7,10H,8H2 |
Clave InChI |
GCFXHZWELPPCCK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C=CC=CC1C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)



![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)





